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Abstract
UCM765, chemically identified as N-{2-[(3-methoxyphenyl) phenylamino] ethyl} acetamide, is a

potent and selective partial agonist for the melatonin MT2 receptor.[1][2] Extensive preclinical

research has demonstrated its significant pharmacological effects on sleep architecture,

anxiety-related behaviors, and nociception. Mechanistically, UCM765 exerts its effects primarily

through the activation of MT2 receptors, particularly within the reticular thalamus, leading to

downstream modulation of neuronal activity. Despite a promising pharmacodynamic profile, its

development has been characterized by challenges related to suboptimal physicochemical

properties, including low aqueous solubility and modest metabolic stability.[3][4][5] This guide

provides a comprehensive overview of the pharmacological properties of UCM765,

summarizing key quantitative data, detailing experimental methodologies, and visualizing its

mechanism of action and experimental workflows.

Pharmacodynamics
The primary mechanism of action of UCM765 is its selective partial agonism at the melatonin

MT2 receptor. This interaction underpins its observed physiological effects.
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UCM765 demonstrates a high affinity and significant selectivity for the human MT2 receptor

over the MT1 receptor.[1] One study indicates its binding affinity for MT2 is approximately two

orders of magnitude (or ~100-fold) higher than for MT1.[6] Another provides specific pKi values

that show a selectivity of approximately 63-fold.[1] The compound does not show significant

affinity for other receptors involved in sleep-wake regulation, such as GABA-A, 5-HT2A, and

histamine receptors.[1]

Parameter Value
Receptor
Subtype

Species Reference

pKi 10.18 MT2 Human [1]

8.38 MT1 Human [1]

Ki (Calculated) ~ 0.066 nM MT2 Human [1]

~ 4.17 nM MT1 Human [1]

Selectivity

(MT1/MT2)
~63-fold - Human [1]

Intrinsic Activity
Partial Agonist

(0.6)
MT2 - [1]

Partial Agonist

(0.8)
MT1 - [1]

Table 1: Receptor Binding Profile of UCM765.

Mechanism of Action and Signaling Pathway
UCM765 is a partial agonist at MT2 receptors, which are G protein-coupled receptors

(GPCRs).[1][7] The primary signaling cascade initiated by MT2 receptor activation involves

coupling to Gαi proteins. This leads to the inhibition of adenylyl cyclase, which in turn

decreases intracellular cyclic AMP (cAMP) levels. Reduced cAMP limits the activity of Protein

Kinase A (PKA), affecting downstream transcriptional events.[7] The MT2 receptor can also

inhibit the formation of cyclic GMP (cGMP).[7]
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A key neurological correlate of UCM765's action is its effect on the thalamic reticular nucleus

(TRN), a brain region dense with MT2 receptors that is critical for sleep regulation.[8][9]

Intravenous administration of UCM765 (20 mg/kg) has been shown to significantly increase the

firing rate (+91%) and burst firing activity of TRN neurons.[8][9] This enhancement of TRN

activity is believed to be the direct mechanism for promoting non-rapid eye movement sleep

(NREMS).[8][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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